molecular formula C18H19F3N4O2S B6453020 4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2549042-29-5

4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(trifluoromethyl)pyrimidine

Cat. No. B6453020
M. Wt: 412.4 g/mol
InChI Key: UCIJJKZDVNJROQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a pyrrole ring, a pyrimidine ring, a phenyl group, a methanesulfonyl group, and a trifluoromethyl group .


Molecular Structure Analysis

The pyrrole and pyrimidine rings in the compound are aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds. This gives these types of compounds increased stability .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the pyrrole ring is nucleophilic and can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the polar sulfonyl and trifluoromethyl groups could impact the compound’s solubility .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity and potential therapeutic applications .

properties

IUPAC Name

5-benzylsulfonyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S/c19-18(20,21)16-6-17(23-12-22-16)24-7-14-9-25(10-15(14)8-24)28(26,27)11-13-4-2-1-3-5-13/h1-6,12,14-15H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIJJKZDVNJROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=NC(=C3)C(F)(F)F)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(trifluoromethyl)pyrimidine

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